N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is a synthetic organic compound characterized by the presence of a thiazole ring, a biphenyl moiety, and a carboxamide group
Mechanism of Action
Target of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities
Result of Action
Thiazole derivatives are known to have diverse biological activities, suggesting that they may have a variety of molecular and cellular effects
Biochemical Analysis
Biochemical Properties
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This inhibition can alter cell signaling pathways, affecting cellular functions such as growth and differentiation . Additionally, the compound binds to specific receptors on cell membranes, modulating their activity and leading to downstream effects on cellular processes.
Cellular Effects
The effects of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide on cells are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis (programmed cell death). By modulating these pathways, the compound can either promote or inhibit cell growth, depending on the context. For example, in cancer cells, it may induce apoptosis, thereby reducing tumor growth . Furthermore, it affects gene expression by interacting with transcription factors, leading to changes in the production of proteins essential for various cellular functions.
Molecular Mechanism
At the molecular level, N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can inhibit enzyme activity, preventing the catalysis of crucial biochemical reactions. Additionally, the compound can activate or repress gene expression by interacting with DNA or RNA polymerases, thereby influencing the synthesis of proteins . These molecular interactions are critical for the compound’s therapeutic effects, particularly in targeting diseased cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, maintaining its activity over extended periods. It can degrade under specific environmental conditions, leading to a reduction in its efficacy . Long-term exposure to the compound in vitro has demonstrated sustained effects on cell proliferation and apoptosis, indicating its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect. At very high doses, the compound can exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body. These interactions can affect the metabolic flux and levels of metabolites, influencing the compound’s overall pharmacokinetics and pharmacodynamics . Understanding these pathways is crucial for predicting the compound’s behavior in vivo and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cell membranes and its accumulation in target tissues. The compound’s distribution can affect its localization and efficacy, with certain tissues exhibiting higher concentrations due to the presence of specific transporters . This distribution pattern is important for targeting specific diseases and minimizing off-target effects.
Subcellular Localization
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization is critical for its interaction with specific biomolecules and its overall biological activity . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Coupling with Biphenyl Moiety: The thiazole intermediate is then coupled with a biphenyl derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Introduction of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or biphenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-1,3-thiazol-2-ylamine
- N-(4-(4-chlorophenyl)-1,3-thiazol-2-yl)-N-(2,6-dichlorophenyl)amine
- N-(4-methoxyphenyl)-N-(5-methyl-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)amine
Uniqueness
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its reactivity and potential interactions with biological targets, while the biphenyl moiety contributes to its stability and lipophilicity.
Properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N2OS/c23-18-11-10-17(12-19(18)24)20-13-28-22(25-20)26-21(27)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXNZMXINLWCLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.